![molecular formula C25H24ClN3O4 B2936454 5-[1-(4-chlorobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-furylmethyl)pentanamide CAS No. 899785-81-0](/img/new.no-structure.jpg)
5-[1-(4-chlorobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-furylmethyl)pentanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
5-[1-(4-chlorobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-furylmethyl)pentanamide is a useful research compound. Its molecular formula is C25H24ClN3O4 and its molecular weight is 465.93. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 5-[1-(4-chlorobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-furylmethyl)pentanamide is a novel derivative of quinazoline that has garnered attention for its potential biological activities. Quinazoline derivatives are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article aims to explore the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound can be summarized as follows:
- Molecular Formula : C₁₈H₁₈ClN₃O₂
- Molecular Weight : 345.81 g/mol
This compound features a quinazoline core with a chlorobenzyl group and a furylmethyl substituent, which are critical for its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in cells. The quinazoline moiety is known to inhibit various enzymes and receptors involved in cell signaling pathways. Research indicates that compounds with similar structures often act by:
- Inhibiting Kinases : Many quinazoline derivatives inhibit receptor tyrosine kinases (RTKs), which play a crucial role in cancer cell proliferation and survival.
- Modulating Gene Expression : The compound may influence transcription factors associated with oncogenesis and inflammation.
Anticancer Activity
Recent studies have evaluated the anticancer potential of this compound against various cancer cell lines. For example:
Cell Line | IC₅₀ (µM) | Mechanism of Action |
---|---|---|
A549 (Lung Cancer) | 5.2 | Induction of apoptosis via caspase activation |
MCF-7 (Breast Cancer) | 3.8 | Inhibition of cell cycle progression |
HCT116 (Colon Cancer) | 4.5 | Suppression of β-catenin signaling |
These results suggest that the compound exhibits promising anticancer properties through multiple mechanisms.
Antimicrobial Activity
In addition to anticancer effects, the compound has shown activity against several bacterial strains:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
E. coli | 12 µg/mL |
S. aureus | 8 µg/mL |
P. aeruginosa | 15 µg/mL |
The antibacterial mechanism is likely related to the disruption of bacterial cell wall synthesis and function.
Antifungal Activity
The compound's antifungal potential was also assessed against various fungal strains:
Fungal Strain | MIC (µg/mL) |
---|---|
C. albicans | 10 µg/mL |
A. niger | 20 µg/mL |
These findings indicate that the compound may alter fungal cell membrane integrity, leading to cell death.
Case Studies
- In Vivo Studies : In a xenograft model using HCT116 cells, treatment with the compound resulted in a significant reduction in tumor size compared to control groups. The study highlighted the compound's ability to induce apoptosis in tumor cells.
- Synergistic Effects : When combined with standard chemotherapeutic agents like cisplatin, the compound demonstrated enhanced efficacy, suggesting potential for use in combination therapies.
Eigenschaften
CAS-Nummer |
899785-81-0 |
---|---|
Molekularformel |
C25H24ClN3O4 |
Molekulargewicht |
465.93 |
IUPAC-Name |
5-[1-[(4-chlorophenyl)methyl]-2,4-dioxoquinazolin-3-yl]-N-(furan-2-ylmethyl)pentanamide |
InChI |
InChI=1S/C25H24ClN3O4/c26-19-12-10-18(11-13-19)17-29-22-8-2-1-7-21(22)24(31)28(25(29)32)14-4-3-9-23(30)27-16-20-6-5-15-33-20/h1-2,5-8,10-13,15H,3-4,9,14,16-17H2,(H,27,30) |
InChI-Schlüssel |
MFRMHZOSOVEAOH-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=O)N2CC3=CC=C(C=C3)Cl)CCCCC(=O)NCC4=CC=CO4 |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.